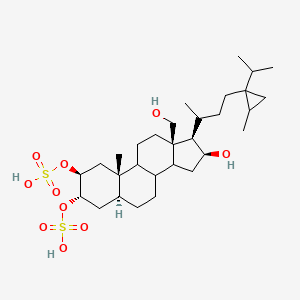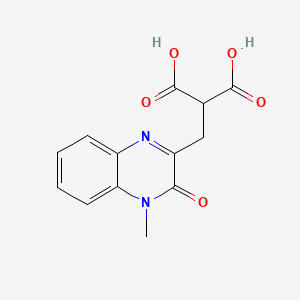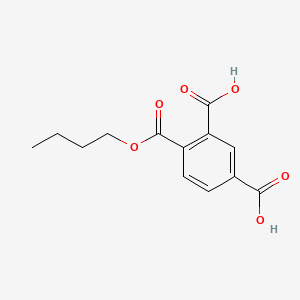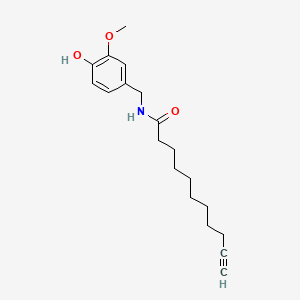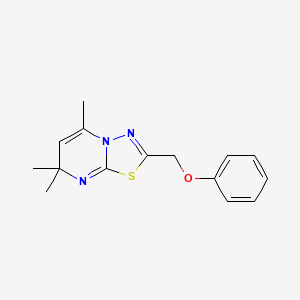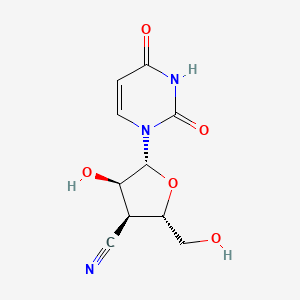
Uridine, 3'-cyano-3'-deoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine, 3’-cyano-3’-deoxy- is a nucleoside analog that has garnered interest in various fields of scientific research. This compound is a derivative of uridine, where the hydroxyl group at the 3’ position is replaced by a cyano group. This structural modification imparts unique chemical and biological properties to the compound, making it a valuable tool in medicinal chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 3’-cyano-3’-deoxy- typically involves the modification of uridine through a series of chemical reactions. One common method includes the activation of the 3’-hydroxyl group followed by nucleophilic substitution with a cyanide source. This can be achieved using reagents such as trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of Uridine, 3’-cyano-3’-deoxy- may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Uridine, 3’-cyano-3’-deoxy- undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids under specific conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C).
Substitution: Trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Uridine, 3’-cyano-3’-deoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of nucleic acid metabolism and enzyme interactions.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of Uridine, 3’-cyano-3’-deoxy- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It can inhibit enzymes such as uridine phosphorylase, which plays a role in nucleotide metabolism. This inhibition can lead to the disruption of DNA and RNA synthesis, ultimately affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
3’-Azido-3’-deoxyuridine: Another nucleoside analog with an azido group at the 3’ position.
3’-Fluoro-3’-deoxyuridine: Contains a fluoro group at the 3’ position.
3’-Amino-3’-deoxyuridine: Features an amino group at the 3’ position.
Uniqueness
Uridine, 3’-cyano-3’-deoxy- is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable tool for studying nucleic acid interactions and developing new therapeutic agents .
Properties
CAS No. |
121123-90-8 |
|---|---|
Molecular Formula |
C10H11N3O5 |
Molecular Weight |
253.21 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolane-3-carbonitrile |
InChI |
InChI=1S/C10H11N3O5/c11-3-5-6(4-14)18-9(8(5)16)13-2-1-7(15)12-10(13)17/h1-2,5-6,8-9,14,16H,4H2,(H,12,15,17)/t5-,6-,8-,9-/m1/s1 |
InChI Key |
LQCFXQFCWDHFAZ-SQEXRHODSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)C#N)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




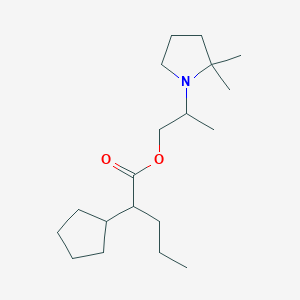
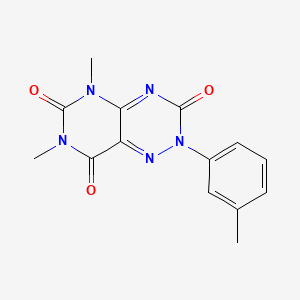
![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane;2-methoxyphenol](/img/structure/B12793373.png)
![8-Methyl-2,3-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B12793384.png)


